molecular formula C16H15ClN4O3 B2787332 N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide CAS No. 1384592-13-5

N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide

Cat. No.: B2787332
CAS No.: 1384592-13-5
M. Wt: 346.77
InChI Key: IEFUYFJKTKXICY-UHFFFAOYSA-N
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Description

N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloropyridine moiety and a phenyl group linked to carbamoyl groups. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a pyridine derivative, followed by the introduction of the phenyl group through a coupling reaction. The carbamoyl groups are then added using carbamoylation reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals, particularly in areas such as anti-cancer or anti-inflammatory drugs.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with carbamoyl and phenyl groups, such as:

  • N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-pyridine-2-carboxamide
  • 6-chloro-N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-pyridine-3-carboxamide

Uniqueness

N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloropyridine moiety, in particular, can influence the compound’s electronic properties and its ability to participate in specific chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical behavior, applications, and unique characteristics

Properties

IUPAC Name

N-[2-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-6-chloropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c17-13-7-3-6-12(20-13)16(24)21-11-5-2-1-4-10(11)15(23)19-9-8-14(18)22/h1-7H,8-9H2,(H2,18,22)(H,19,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFUYFJKTKXICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)N)NC(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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